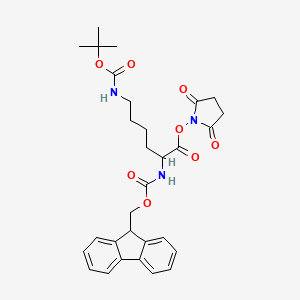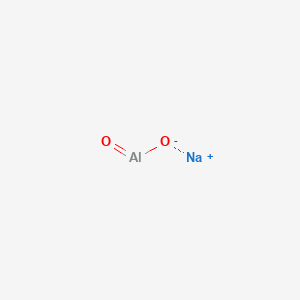
Sodium;oxido(oxo)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium is a highly reactive alkali metal, represented by the symbol Na. It is a soft, silvery-white metal that is abundant in nature, primarily found in compounds such as sodium chloride (common salt). Sodium is essential for various biological processes and has numerous industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium can be prepared through the electrolysis of molten sodium chloride. Another method involves the electrolysis of sodium hydroxide, which was first used by Sir Humphry Davy in 1807 .
Industrial Production Methods
The industrial production of sodium primarily relies on the Downs process. In this process, sodium chloride is mixed with calcium chloride to lower the melting point, and the mixture is then electrolyzed to produce sodium metal . This method is highly efficient and widely used in the industry.
Chemical Reactions Analysis
Types of Reactions
Sodium undergoes various types of chemical reactions, including:
Oxidation: Sodium reacts with oxygen to form sodium oxide and sodium peroxide.
Substitution: Sodium reacts with halogens to form sodium halides.
Common Reagents and Conditions
Water: Sodium reacts vigorously with water to produce sodium hydroxide and hydrogen gas.
Halogens: Sodium reacts with halogens like chlorine to form sodium chloride.
Major Products Formed
Sodium Hydroxide: Formed by the reaction of sodium with water.
Sodium Chloride: Formed by the reaction of sodium with chlorine.
Sodium Peroxide: Formed by the reaction of sodium with oxygen.
Scientific Research Applications
Sodium has a wide range of scientific research applications:
Mechanism of Action
Sodium exerts its effects primarily through its role as an electrolyte. Sodium ions help maintain the osmotic balance and are essential for the proper functioning of cells. In nerve cells, sodium ions are involved in generating action potentials, which are critical for nerve impulse transmission . Sodium also plays a role in muscle contraction by interacting with calcium ions .
Comparison with Similar Compounds
Sodium is often compared with other alkali metals such as lithium and potassium. While all three elements are highly reactive and form similar compounds, sodium is more abundant and less reactive than potassium but more reactive than lithium . Sodium compounds are generally more soluble in water compared to those of lithium .
Similar Compounds
Lithium: Less reactive than sodium and forms less soluble compounds.
Potassium: More reactive than sodium and forms more soluble compounds.
Rubidium and Cesium: Even more reactive than potassium and sodium.
Properties
Molecular Formula |
AlNaO2 |
|---|---|
Molecular Weight |
81.970 g/mol |
IUPAC Name |
sodium;oxido(oxo)alumane |
InChI |
InChI=1S/Al.Na.2O/q;+1;;-1 |
InChI Key |
DEVGNDIPNXUFLZ-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Al]=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


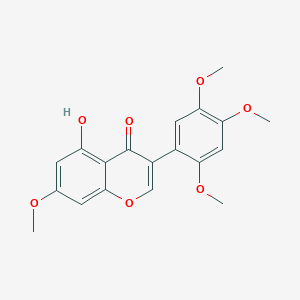
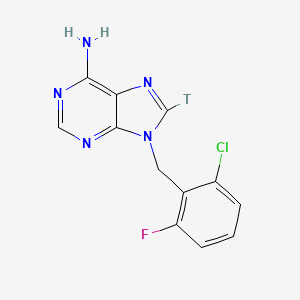

![1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13396264.png)
![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid](/img/structure/B13396267.png)
![4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13396268.png)
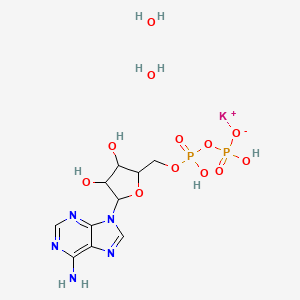
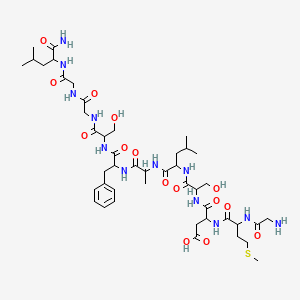
![5-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid](/img/structure/B13396275.png)

![2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13396286.png)
![1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13396292.png)
